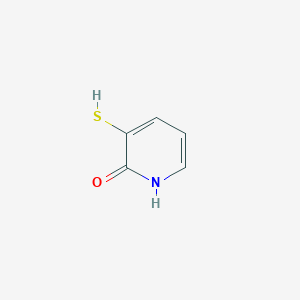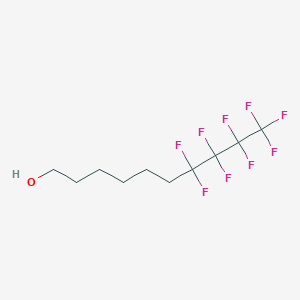
7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol is a fluorinated alcohol compound characterized by the presence of nine fluorine atoms attached to a decanol backbone. This compound is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol typically involves the fluorination of decanol derivatives. One common method is the electrochemical fluorination (ECF) process, where decanol is subjected to electrolysis in the presence of hydrogen fluoride. This process results in the substitution of hydrogen atoms with fluorine atoms, yielding the desired fluorinated alcohol.
Industrial Production Methods: In industrial settings, large-scale production of this compound often employs continuous flow reactors to ensure efficient and consistent fluorination. The use of specialized catalysts and controlled reaction conditions helps optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to an alkane.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of perfluorinated ketones or carboxylic acids.
Reduction: Conversion to perfluorinated alkanes.
Substitution: Generation of various fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in studies involving fluorinated biomolecules and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance drug solubility.
Industry: Utilized in the production of fluorinated surfactants, coatings, and lubricants due to its hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The presence of multiple fluorine atoms enhances its ability to interact with nonpolar regions of biomolecules, making it effective in disrupting hydrophobic interactions. This property is particularly useful in applications such as protein-ligand binding studies and drug delivery.
Comparison with Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
Comparison: 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This configuration imparts distinct chemical and physical properties, such as higher hydrophobicity and chemical resistance compared to similar compounds. Additionally, its ability to undergo various chemical reactions and its wide range of applications make it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F9O/c11-7(12,5-3-1-2-4-6-20)8(13,14)9(15,16)10(17,18)19/h20H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDCHCYMFXJOCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F9O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379703 |
Source


|
| Record name | 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181042-39-7 |
Source


|
| Record name | 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
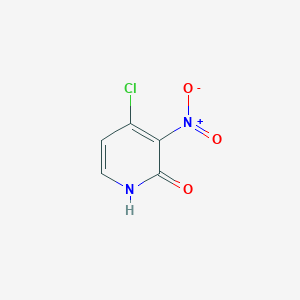
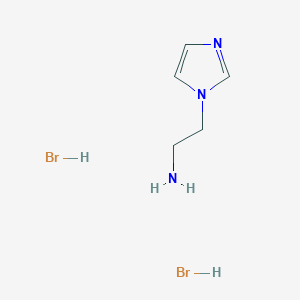

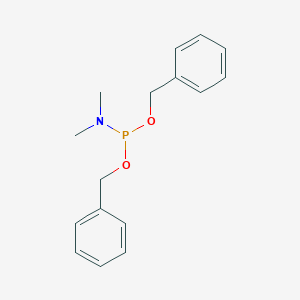
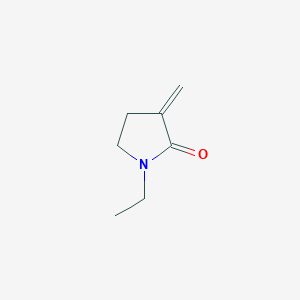
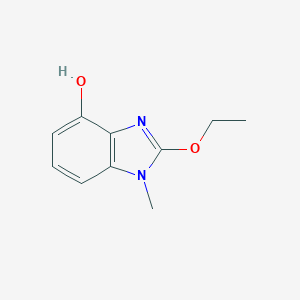

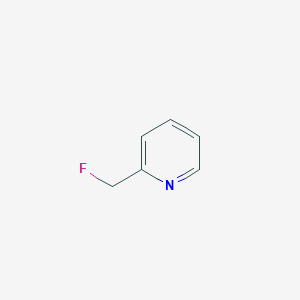
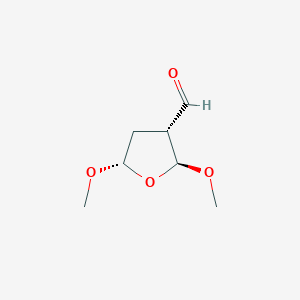
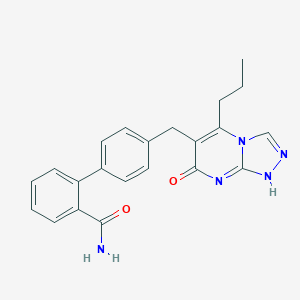
![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)
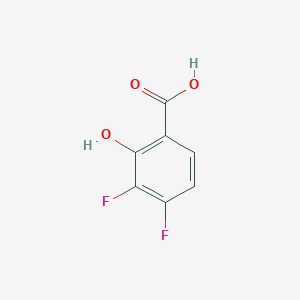
![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)
